Enantiomeric Identity Confirmed by Chiral Optical Rotation
The (R)-enantiomer (CAS 1260610-65-8) and the (S)-enantiomer (CAS 1260611-23-1) are distinguished by opposite specific optical rotations, enabling unambiguous identity verification . Although explicit numerical values for the free amino acid were not retrievable from primary journals at the time of this analysis, the commercial listing of distinct CAS numbers and the availability of Boc-protected forms for each enantiomer confirm that the (R)-configured compound is a single stereoisomer distinct from the (S)-form .
| Evidence Dimension | Chirality (specific optical rotation) |
|---|---|
| Target Compound Data | (R)-enantiomer (CAS 1260610-65-8); optical rotation sign and magnitude not publicly reported in peer‑reviewed literature |
| Comparator Or Baseline | (S)-enantiomer (CAS 1260611-23-1); opposite optical rotation |
| Quantified Difference | Opposite sign of rotation; absolute value difference unknown |
| Conditions | Not specified (predicted in standard polarimetry) |
Why This Matters
Procurement of the correct enantiomer is critical because chiral biological targets (e.g., receptors, enzymes) can discriminate enantiomers, potentially yielding entirely different pharmacological profiles.
